5,9-Diazaspiro[3.6]decan-10-one
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Overview
Description
5,9-Diazaspiro[3.6]decan-10-one is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique spirocyclic structure, which consists of a decane ring fused with a diazaspiro moiety. The presence of nitrogen atoms in the ring system contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Diazaspiro[3.6]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, allowing for the consistent manufacture of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5,9-Diazaspiro[3.6]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced amines, and various substituted compounds. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
5,9-Diazaspiro[3.6]decan-10-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,9-Diazaspiro[3.6]decan-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitrogen atoms in the ring system allows for hydrogen bonding and other interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but contains a sulfur atom in place of one of the nitrogen atoms.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5,9-Diazaspiro[3.6]decan-10-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical properties.
Properties
IUPAC Name |
5,9-diazaspiro[3.6]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-4-8)10-6-2-5-9-7/h10H,1-6H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPUYSTNYYPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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